1-Benzyl-6-methyl-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties . This compound, with its unique structure, offers a range of possibilities for scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The binding interaction and ligand efficiency can be influenced by the conversion of the binding conformation .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors
Preparation Methods
The synthesis of 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-6-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Benzyl-6-methyl-1H-indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Methyl-1H-indole-2-carboxylic acid: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-benzyl-6-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-7-8-14-10-16(17(19)20)18(15(14)9-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFITCBBOTUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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